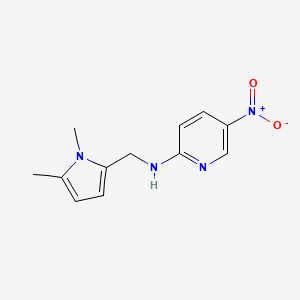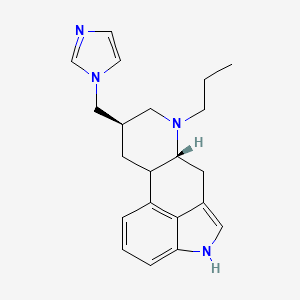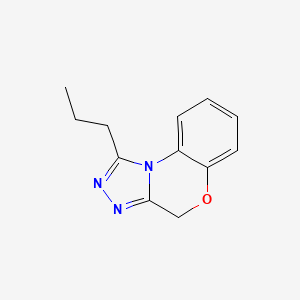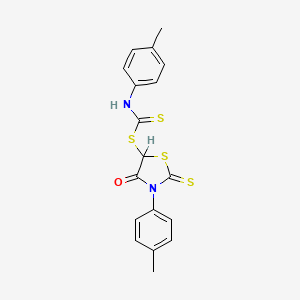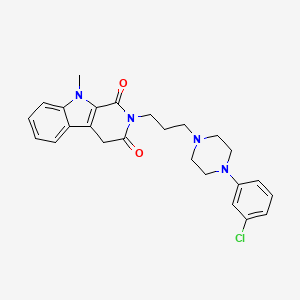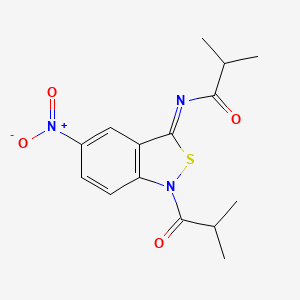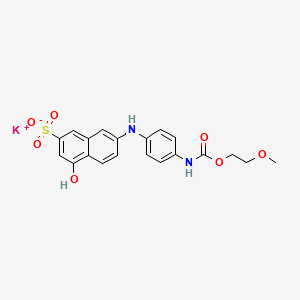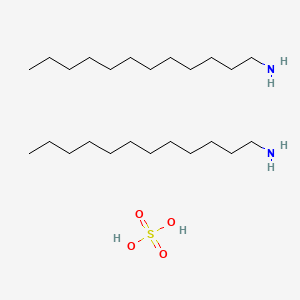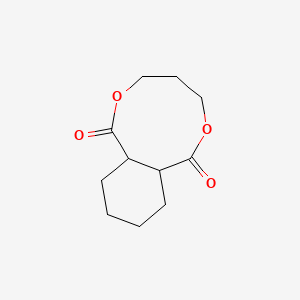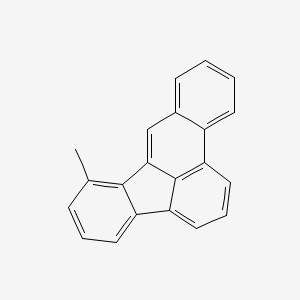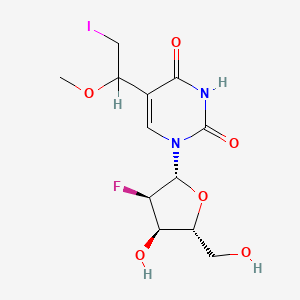
5-(1-Methoxy-2-iodoethyl)-2'-fluoro-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to thymidine and is characterized by the presence of a methoxy group, an iodine atom, and a fluorine atom. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine typically involves the regiospecific reaction of 5-vinyl-2’-deoxyuridine with iodine monochloride and an alcohol. The reaction conditions are carefully controlled to ensure the correct substitution pattern on the uridine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through crystallization or chromatography, and adhering to safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group and the iodine atom can participate in redox reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative.
Applications De Recherche Scientifique
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It has been studied for its potential to inhibit herpes simplex virus replication.
Cancer Research: As a nucleoside analog, it can be incorporated into DNA, potentially disrupting cancer cell proliferation.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.
Mécanisme D'action
The compound exerts its effects primarily through incorporation into viral or cellular DNA. This incorporation can lead to chain termination or mutations, disrupting the replication process. The methoxy and fluorine groups enhance the compound’s stability and binding affinity to the target enzymes and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Methoxy-2-iodoethyl)-2’-deoxyuridine
- 5-(1-Methoxy-2-iodoethyl)uridine
- 5-(1-Methoxy-2-iodoethyl)-2’-deoxycytidine
Uniqueness
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and stability compared to its analogs. This fluorine substitution can enhance the compound’s antiviral properties and reduce its susceptibility to enzymatic degradation .
Propriétés
Numéro CAS |
123881-95-8 |
|---|---|
Formule moléculaire |
C12H16FIN2O6 |
Poids moléculaire |
430.17 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16FIN2O6/c1-21-6(2-14)5-3-16(12(20)15-10(5)19)11-8(13)9(18)7(4-17)22-11/h3,6-9,11,17-18H,2,4H2,1H3,(H,15,19,20)/t6?,7-,8-,9-,11-/m1/s1 |
Clé InChI |
KADYVQWJOLNYEE-NFSOJESZSA-N |
SMILES isomérique |
COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F |
SMILES canonique |
COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


